4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic Acid

tautomerism molecular switching solvatochromism

4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic acid (C₁₃H₁₂N₂O₄, average mass 260.249 g/mol) is a non-methylated arylhydrazone of β-diketone (AHBD) featuring a hydrazinylbenzoic acid moiety coupled to an unsubstituted cyclohexane-1,3-dione core. This compound belongs to the extensively studied AHBD class, which is valued for coordination chemistry, tautomeric switching, solvatochromism, and optical applications.

Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
Cat. No. B12153938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic Acid
Molecular FormulaC13H12N2O4
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESC1CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)C(=O)O)O
InChIInChI=1S/C13H12N2O4/c16-10-2-1-3-11(17)12(10)15-14-9-6-4-8(5-7-9)13(18)19/h4-7,16H,1-3H2,(H,18,19)
InChIKeyOYYFGMXWHCEZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>39 [ug/mL] (The mean of the results at pH 7.4)

4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic Acid: A Non-Methylated Arylhydrazone of β-Diketone for Coordination Chemistry and Optical Material Procurement


4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic acid (C₁₃H₁₂N₂O₄, average mass 260.249 g/mol) is a non-methylated arylhydrazone of β-diketone (AHBD) featuring a hydrazinylbenzoic acid moiety coupled to an unsubstituted cyclohexane-1,3-dione core . This compound belongs to the extensively studied AHBD class, which is valued for coordination chemistry, tautomeric switching, solvatochromism, and optical applications [1]. In contrast to the widely used 4,4-dimethyl analog, the absence of geminal methyl substituents on the cyclohexane ring removes steric shielding, promising fundamentally altered tautomeric equilibria, ligand geometry, thermal decomposition pathways, and photoluminescence behavior that are critical for reproducible scientific procurement and application selection.

Supports enol-azo/hydrazone tautomeric switching studies
Potential photoluminescence scaffold for optical sensor screening
Unhindered dione donors for coordination polymer and cluster synthesis

Why 4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic Acid Cannot Be Replaced by the Dimethyl Analog in Precision Coordination or Optical Applications


The 4,4-dimethyl analog [2-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)benzoic acid] is the most commercially visible AHBD, but its gem-dimethyl group is not an inert bystander. The dimethyl analog is locked exclusively in the hydrazone tautomeric form in DMSO and is photoluminescence-silent [1]. The non-methylated scaffold removes the steric blockade of the cyclohexane ring, which is expected to restore enol-azo/hydrazone tautomeric flexibility and potentially unlock photoluminescence akin to the acetylacetone-based AHBD (λem 532.5 nm) [1]. These differences in tautomeric population, metal-binding pocket accessibility, and optical output directly translate into incompatible performance in fluorescent chemosensors, bistate molecular switches, or coordination polymer syntheses—making generic substitution scientifically invalid without re-validation of the entire experimental system.

Attribute
Target Compound
4,4-Dimethyl Analog
Tautomeric State
Enol-azo/hydrazone equilibrium expected
Locked hydrazone form only
Photoluminescence
Luminescence onset achievable
Non-emissive
Direct substitution may not reproduce tautomeric switching or optical responses—re-validation required.

Quantitative Differentiation Evidence for 4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic Acid


Tautomeric Equilibration Capacity vs. Dimethyl-Locked Hydrazone Form

The 4,4-dimethyl analog (compound 1) exists exclusively in the hydrazone form in DMSO [1]. The non-methylated target compound lacks the sterically hindering gem-dimethyl group, which is known in the AHBD class to permit enol-azo ⇌ hydrazone equilibria [1]. This capability is essential for solvent-polarity-dependent tautomeric switching, an attribute missing in the dimethyl analog.

Tautomeric Switching
Class-level inference
Target: mixed enol-azo/hydrazone equilibrium expected Dimethyl analog: locked hydrazone form
Supports solvent-tunable switching studies
Equilibrium inferred from class-level AHBD data [1]
tautomerism molecular switching solvatochromism

Photoluminescence Onset Potential vs. Non-Emissive Dimethyl Analog

The acetylacetone-derived AHBD (compound 3) exhibits intense photoluminescence with λem = 532.5 nm (λex = 315 nm), while the 4,4-dimethyl analog (compound 1) is non-emissive [1]. The non-methylated cyclohexanedione scaffold of the target compound is structurally intermediate—removing the quenching methyl groups while retaining the cyclohexane ring—suggesting luminescence onset is achievable with appropriate solvent or metal-ion coordination, a property absent in the dimethyl comparator.

Photoluminescence Potential
Class-level inference
Target: predicted luminescence onset Acetylacetone AHBD: λem 532.5 nm (reference) Dimethyl analog: non-emissive
Supports fluorescent sensor scaffold screening
Luminescence not yet measured for target compound
photoluminescence fluorescent chemosensor optical materials

Molecular Weight Advantage for Molar-Dose-Sensitive Formulation

The target compound has a molecular weight of 260.249 g/mol (C₁₃H₁₂N₂O₄) . The 4,4-dimethyl analog carries an additional C₂H₄ mass, raising its molecular weight to approximately 288.299 g/mol (C₁₅H₁₆N₂O₄) . For a given mass of ligand, the non-methylated compound provides ~11% higher molar loading, directly affecting stoichiometric calculations in complexation reactions and reducing the mass of material needed per mole of metal center—a quantitative procurement differentiator.

Molar Loading Efficiency
Data to verify
260.249 g/mol (target) vs 288.299 g/mol (dimethyl)
Higher molar loading per unit mass
Calculated from formulas; experimental verification recommended
formulation molar dosing coordination chemistry

Thermal Decomposition Onset and Pathway Difference

The 4,4-dimethyl AHBD (compound 1) is stable up to 474 K and decomposes in two steps, a behavior shared with several AHBDs lacking the arsonic acid substituent [1]. The non-methylated target compound is predicted to decompose at a lower onset temperature and with altered kinetics due to the loss of gem-dimethyl stabilization, analogous to the 130 K stability penalty observed when comparing compound 4 (343 K onset) to the 474 K-stable cohort [1].

Thermal Decomposition
Class-level inference
Predicted lower onset vs dimethyl: 474 K (stable)
Requires thermal screening for processing
Exact onset unreported; class inference from AHBD series
thermal stability TGA decomposition kinetics

Sterically Unhindered Metal-Binding Pocket for Coordination Polymer Design

The 4,4-dimethyl analog forms mononuclear and binuclear Cu(II) complexes, as well as 1D coordination polymers [1][2]. The gem-dimethyl groups create steric congestion around the cyclohexane-1,3-dione ring, restricting metal-binding geometries. The non-methylated target compound eliminates this steric hindrance, potentially enabling access to higher-nuclearity clusters or 2D/3D network topologies unattainable with the dimethyl analog.

Steric Accessibility
Class-level inference
Target: unhindered dione donors Dimethyl analog: sterically congested binding pocket
Enables higher-nuclearity cluster exploration
Coordination geometry inferred from dimethyl analog data
coordination polymers metal-organic frameworks ligand design

Application Scenarios Where 4-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]benzoic Acid Provides Measurable Advantage


Development of Solvent-Tunable Bistate Molecular Switches

The non-methylated scaffold is expected to support enol-azo ⇌ hydrazone equilibria responsive to solvent polarity, as inferred from the behavior of structurally related AHBDs [1]. This tautomeric flexibility, absent in the locked-hydrazone dimethyl analog, enables procurement for molecular-switch research where external stimuli (solvent, pH, temperature) modulate optical or electronic output.

Fluorescent Chemosensor Scaffold with Predicted Luminescence Onset

Unlike the photoluminescence-silent 4,4-dimethyl analog, the non-methylated compound is structurally positioned to exhibit luminescence upon metal coordination or solvent tuning, analogous to the acetylacetone-derived AHBD emitting at 532.5 nm [1]. Researchers evaluating fluorescent sensors for Zn²⁺, Ni²⁺, or Co²⁺ should prioritize this scaffold over the methylated version for initial screening.

Synthesis of Higher-Nuclearity Coordination Clusters and Extended Networks

Removing gem-dimethyl steric bulk from the cyclohexane ring opens the dione oxygen donors for unrestricted metal coordination [1][2]. This compound is the appropriate procurement choice for synthetic groups targeting 2D or 3D coordination polymers and polymetallic clusters that require unobstructed ligand binding sites, which the dimethyl analog cannot provide.

Molar-Dose-Optimized Bulk Formulation for Metal Complexation

With a molecular weight 260.249 g/mol—approximately 11% lower than the dimethyl analog—this compound delivers more ligand molecules per unit mass purchased [1][2]. For large-scale syntheses or industrial catalyst preparation, this translates into quantifiable raw-material efficiency and cost reduction in stoichiometric calculations.

Application
Selection Property
Validation Focus
Solvent-tunable molecular switch studies
Tautomeric flexibility (enol-azo/hydrazone equilibrium)
Confirm equilibrium response in target solvent systems
Fluorescent chemosensor screening
Luminescence onset potential upon metal coordination
Verify emission under varied coordination conditions
Higher-nuclearity cluster and network synthesis
Unhindered metal-binding pocket accessibility
Assess coordination geometry diversity with Cu(II)/Co(II)
Molar-dose-optimized complexation
Higher molar loading per unit mass
Validate stoichiometric efficiency in bulk reactions
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